molecular formula C8H9NO4 B2764018 4,6-Dimethoxynicotinic acid CAS No. 1256807-30-3

4,6-Dimethoxynicotinic acid

Cat. No.: B2764018
CAS No.: 1256807-30-3
M. Wt: 183.163
InChI Key: FNJNUSNQSRUIOZ-UHFFFAOYSA-N
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Description

4,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 4 and 6 positions on the pyridine ring

Mechanism of Action

Target of Action

It is known that nicotinic acid, a related compound, acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nadp . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Based on its structural similarity to nicotinic acid, it can be hypothesized that it might also act as a precursor for the coenzymes nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

As a potential precursor for nad and nadp, it could be involved in various metabolic pathways where these coenzymes play a role . These include pathways related to energy production, DNA repair, cell signaling, and many others .

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its solubility, and its interactions with various enzymes and transporters in the body .

Result of Action

Given its potential role as a precursor for nad and nadp, it could potentially influence a wide range of cellular processes that depend on these coenzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethoxynicotinic acid can be synthesized through several methods. One common approach involves the methylation of nicotinic acid derivatives. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where reagents are continuously fed into a reactor, and products are continuously removed. This method enhances the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4,6-dimethoxy-3-pyridinecarboxaldehyde or 4,6-dimethoxy-3-pyridinecarboxylic acid.

    Reduction: Formation of 4,6-dimethoxy-3-pyridinemethanol.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects.

    Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.

    2,6-Dimethoxynicotinic Acid: Another derivative with similar structural features but different substitution patterns.

    4-Methoxynicotinic Acid: A simpler derivative with only one methoxy group.

Uniqueness: 4,6-Dimethoxynicotinic acid is unique due to the specific positioning of the methoxy groups, which may confer distinct chemical and biological properties. This compound’s dual methoxy substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,6-dimethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJNUSNQSRUIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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